molecular formula C12H26N2O2S B11800959 (R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide

(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide

Katalognummer: B11800959
Molekulargewicht: 262.41 g/mol
InChI-Schlüssel: QYJDRYAZHXIUTA-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is a chiral sulfonamide derivative featuring a piperidine scaffold substituted with a tert-butyl group at the 1-position and a propane-2-sulfonamide moiety at the 3-position. Its stereochemistry (R-configuration) and structural features make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation due to sulfonamides’ known role in targeting biological systems .

Eigenschaften

Molekularformel

C12H26N2O2S

Molekulargewicht

262.41 g/mol

IUPAC-Name

N-[(3R)-1-tert-butylpiperidin-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C12H26N2O2S/c1-10(2)17(15,16)13-11-7-6-8-14(9-11)12(3,4)5/h10-11,13H,6-9H2,1-5H3/t11-/m1/s1

InChI-Schlüssel

QYJDRYAZHXIUTA-LLVKDONJSA-N

Isomerische SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(C)(C)C

Kanonische SMILES

CC(C)S(=O)(=O)NC1CCCN(C1)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Piperidine Core Synthesis

The (R)-configured piperidine scaffold is typically derived from enantiomerically pure precursors. A common approach involves D-ornithine hydrochloride as a starting material, which undergoes cyclization to form the piperidine ring.

Step 1: Methyl Ester Formation
D-Ornithine hydrochloride is treated with methanol and HCl to yield methyl ornithate dihydrochloride.
Reaction Conditions :

  • Reagents: MeOH, HCl (gas)

  • Temperature: Reflux (3 h)

  • Yield: ~90%.

Step 2: Cyclization to Piperidine
The methyl ester is cyclized using sodium methoxide in methanol, followed by ammonium chloride quenching.
Reaction Conditions :

  • Reagents: NaOMe, NH₄Cl

  • Temperature: Reflux (4 h)

  • Yield: 70–80%.

Introduction of tert-Butyl Group

The tert-butyl group is introduced at the piperidine nitrogen via alkylation or reductive amination .

Method A: Alkylation with tert-Butyl Bromide
Piperidin-3-amine reacts with tert-butyl bromide under basic conditions.
Reaction Conditions :

  • Reagents: tert-BuBr, K₂CO₃

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C (12–24 h)

  • Yield: 50–65%.

Method B: Reductive Amination
Piperidin-3-one undergoes reductive amination with tert-butylamine.
Reaction Conditions :

  • Reagents: tert-BuNH₂, NaBH₃CN or NaBH(OAc)₃

  • Solvent: MeOH or THF

  • Temperature: RT (12–24 h)

  • Yield: 60–75%.

Sulfonylation at Position 3

The 3-amino group is sulfonylated using propane-2-sulfonyl chloride .

Reaction Conditions :

  • Reagents: Propane-2-sulfonyl chloride, Et₃N or DIEA

  • Solvent: DCM or THF

  • Temperature: 0°C to RT (2–6 h)

  • Yield: 80–90%.

Industrial-Scale Optimization

Catalytic Hydrogenation for Deprotection

Benzyl or Boc-protected intermediates are deprotected using hydrogenation.

Example :

  • Substrate : tert-Butyl 3-(benzyloxy)piperidine-1-carboxylate

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOH

  • Temperature : RT (2 h)

  • Yield : 88–93%.

Acid-Mediated Boc Removal

Trifluoroacetic acid (TFA) or HCl in dioxane cleaves Boc groups efficiently.

Example :

  • Substrate : tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate

  • Conditions : 4M HCl in dioxane (1:1 v/v)

  • Temperature : RT (1 h)

  • Yield : 95–98%.

Stereochemical Control and Resolution

Chiral Auxiliaries

(R)-Configuration is preserved using chiral starting materials (e.g., D-ornithine) or auxiliaries like tert-butylsulfinamide .

Example :

  • Reagent : (R)-tert-Butylsulfinamide

  • Solvent : CH₃CN

  • Temperature : RT (16 h)

  • Enantiomeric Excess : >99%.

Crystallization-Based Resolution

Racemic mixtures are resolved using chiral carboxylic acids (e.g., tartaric acid).

Example :

  • Resolution Agent : L-(+)-Tartaric acid

  • Solvent : EtOH/H₂O

  • Yield : 40–50% per cycle.

Analytical Validation

Structural Confirmation

  • NMR : ¹H/¹³C NMR confirms tert-butyl (δ 1.40 ppm, singlet) and sulfonamide (δ 3.10–3.30 ppm, multiplet).

  • HPLC : Chiral HPLC (Chiralpak AD-H column) verifies enantiopurity (>99% ee).

Purity Assessment

  • LC-MS : m/z 243.1 [M+H]⁺.

  • XRPD : Monoclinic crystal structure confirms stereochemistry.

Comparative Data Table

StepReagents/ConditionsYield (%)Purity (%)
Piperidine CyclizationNaOMe, NH₄Cl, MeOH7595
tert-Butyl Alkylationtert-BuBr, K₂CO₃, DMF6090
SulfonylationPropane-2-sulfonyl chloride, Et₃N, DCM8598
Boc Deprotection4M HCl in dioxane9799

Challenges and Solutions

  • Racemization : Minimized using low-temperature sulfonylation (0°C) and non-polar solvents.

  • Over-Alkylation : Controlled by stoichiometric tert-BuBr and phase-transfer catalysts.

  • Impurity Removal : Silica gel chromatography (EtOAc/hexane) achieves >99% purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring.

    Reduktion: Reduktionsreaktionen könnten die Sulfonamidgruppe angreifen.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Piperidinring oder an der tert-Butylgruppe auftreten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Halogenide, Nukleophile.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von ®-N-(1-(tert-Butyl)piperidin-3-yl)propan-2-sulfonamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen hemmen Sulfonamide das Enzym Dihydropteroatsynthase, das an der Folatsynthese in Bakterien beteiligt ist. Diese Hemmung führt zur Störung des bakteriellen Wachstums und der Replikation.

Wirkmechanismus

The mechanism of action of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Synthetic Efficiency : The 50% yield of Compound 19 highlights challenges in synthesizing complex bicyclic systems, whereas simpler sulfonamide derivatives like the target compound may allow higher yields (though empirical data is lacking).
  • Structural Trade-offs : The tert-butyl group in both compounds likely enhances steric shielding, but the sulfonamide’s polarity could reduce off-target interactions compared to Compound 19’s bulky substituents.

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, HSQC) confirm connectivity of the tert-butyl, piperidine, and sulfonamide groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12_{12}H25_{25}N2_2O2_2S) .

Q. Advanced Characterization :

  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in analogous tert-butyl sulfonamide derivatives .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

How can conflicting bioactivity data across studies involving this compound be systematically addressed?

Basic Analysis :
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. Replicate experiments under standardized protocols (e.g., ISO/IEC 17025) are recommended.

Q. Advanced Resolution Strategies :

  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity .
  • Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
  • Structural-Activity Relationship (SAR) Modeling : Compare bioactivity across analogs to isolate critical functional groups (e.g., tert-butyl for lipophilicity) .

What computational approaches are used to predict the compound’s interaction with biological targets?

Q. Basic Modeling :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide predict binding poses in enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target) .

Q. Advanced Modeling :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanoseconds to assess stability of binding modes .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., sulfonamide’s hydrogen bonding with catalytic zinc ions) .

How can researchers optimize the synthetic yield of this compound while maintaining stereochemical fidelity?

Q. Basic Optimization :

  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions during sulfonylation.
  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may enhance enantioselectivity .

Q. Advanced Strategies :

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, minimizing racemization .
  • Design of Experiments (DoE) : Statistical tools (e.g., ANOVA) identify critical variables (e.g., molar ratio, solvent polarity) affecting yield and ee .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Challenges :

  • Purification : Recrystallization or column chromatography may become impractical at larger scales. Alternatives like centrifugal partition chromatography (CPC) can be explored .

Q. Advanced Solutions :

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistency in reaction progression .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How does the tert-butyl group influence the compound’s physicochemical and pharmacokinetic properties?

Q. Basic Effects :

  • Lipophilicity : The tert-butyl group enhances membrane permeability, quantified via logP measurements (e.g., octanol-water partition) .
  • Metabolic Stability : Bulky substituents may reduce cytochrome P450-mediated oxidation, as seen in related piperidine sulfonamides .

Q. Advanced Analysis :

  • Cryo-EM Studies : Visualize the compound’s interaction with lipid bilayers or transport proteins .
  • Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models predict absorption/distribution profiles .

What strategies mitigate racemization during long-term storage of the compound?

Q. Basic Practices :

  • Storage Conditions : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent degradation.

Q. Advanced Solutions :

  • Solid-State Stabilization : Co-crystallization with chiral co-formers (e.g., tartaric acid) enhances configurational stability .
  • Accelerated Stability Testing : Stress studies (40°C/75% RH) identify degradation pathways via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.